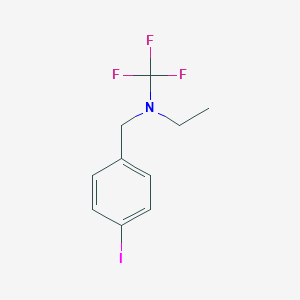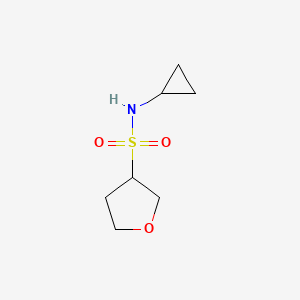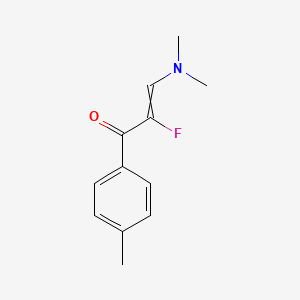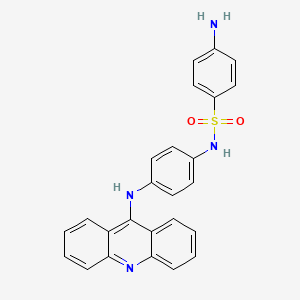
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16O2. This compound is known for its complex structure, which includes an epoxy group and two methyl groups attached to the benz(a)anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene typically involves the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Methylation: The benz(a)anthracene is methylated at the 7 and 12 positions using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dihydroxy derivatives, while reduction can yield dihydro derivatives with an open epoxy ring .
Aplicaciones Científicas De Investigación
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known carcinogens.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene involves its interaction with molecular targets such as DNA and enzymes. The epoxy group can form covalent bonds with nucleophilic sites in DNA, leading to mutations and potentially carcinogenic effects. The compound can also interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz(a)anthracene: A closely related compound without the epoxy group, known for its carcinogenic properties.
Benz(a)anthracene: The parent compound, which lacks the methyl and epoxy groups.
7,12-Dihydro-7,12-dimethylbenz(a)anthracene: Similar structure but without the epoxy group.
Uniqueness
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is unique due to the presence of both methyl and epoxy groups, which confer distinct chemical reactivity and biological activity. The epoxy group, in particular, allows for unique interactions with biological molecules, making it a valuable compound for research .
Propiedades
Número CAS |
63019-25-0 |
|---|---|
Fórmula molecular |
C20H16O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
1,12-dimethyl-19-oxapentacyclo[10.6.1.02,11.03,8.013,18]nonadeca-2(11),3,5,7,9,13,15,17-octaene |
InChI |
InChI=1S/C20H16O/c1-19-15-9-5-6-10-16(15)20(2,21-19)18-14-8-4-3-7-13(14)11-12-17(18)19/h3-12H,1-2H3 |
Clave InChI |
VODWUUURUIFALR-UHFFFAOYSA-N |
SMILES canónico |
CC12C3=C(C4=CC=CC=C4C=C3)C(O1)(C5=CC=CC=C25)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)






![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)

